3-Isocyanopropyl-dimethoxy-methylsilane

Description

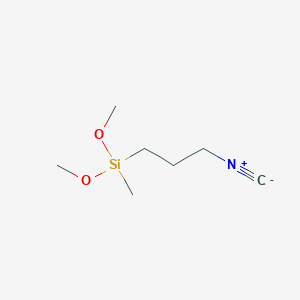

3-Isocyanopropyldimethoxymethylsilane (CAS 26115-72-0) is an organosilane coupling agent with the molecular formula C₇H₁₅NO₃Si and a molar mass of 189.28 g/mol . Its structure features a reactive isocyanate (-NCO) group and a dimethoxy-methylsilane moiety. The isocyanate group enables covalent bonding with hydroxyl or amine groups in polymers, while the silane moiety facilitates adhesion to inorganic surfaces (e.g., glass, metals) via hydrolysis and condensation . This compound is moisture-sensitive, requiring careful handling to prevent premature hydrolysis .

Properties

IUPAC Name |

3-isocyanopropyl-dimethoxy-methylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2Si/c1-8-6-5-7-11(4,9-2)10-3/h5-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNRZXGNYXGIFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCC[N+]#[C-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Isocyanopropyldimethoxymethylsilane with structurally and functionally related organosilanes:

Reactivity and Functional Group Comparison

- Isocyanate vs. Epoxy/Amino Groups: Isocyanate silanes (e.g., 26115-72-0, 24801-88-5) exhibit rapid reactivity with hydroxyl (-OH) and amine (-NH₂) groups, forming urethane or urea linkages. This makes them ideal for polyurethane adhesives and hybrid materials . Epoxy silanes (e.g., 65799-47-5) react with amines or carboxylic acids, enabling crosslinking in epoxy resins . Amino silanes (e.g., 3179-76-8) serve as coupling agents for acidic surfaces (e.g., carbon fibers) and are precursors for further functionalization .

Hydrolytic Stability and Substituent Effects

- Methoxy vs. Ethoxy Substituents: Trimethoxy and dimethoxy groups (e.g., 15396-00-6, 26115-72-0) hydrolyze faster than ethoxy-substituted analogs (e.g., 24801-88-5), leading to quicker silanol formation but reduced storage stability . Triethoxysilanes (e.g., 24801-88-5) balance reactivity and stability, making them suitable for long-term applications .

Thermal and Physical Properties

- Boiling Points: 3-Glycidoxypropyldimethoxymethylsilane (65799-47-5) has a high boiling point of 264.3°C, suitable for high-temperature processing . 3-Isocyanatopropyltriethoxysilane (24801-88-5) has a predicted boiling point of ~193.9°C, aligning with typical organosilanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.